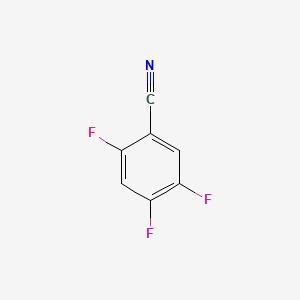

2,4,5-Trifluorobenzonitrile

Overview

Description

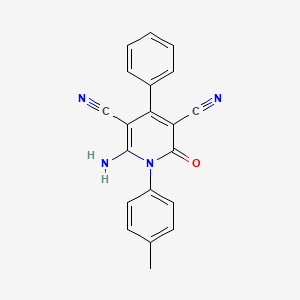

2,4,5-Trifluorobenzonitrile is a fluorinated building block . It has a linear formula of F3C6H2CN and a molecular weight of 157.09 . It is a clear, colorless liquid .

Synthesis Analysis

An improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is described. A combination of a selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide leading to 3,5,6-trifluorophthalic acid was key to the success of the process .Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorobenzonitrile has been studied using Raman and FTIR spectra . The InChI string is1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H and the SMILES string is Fc1cc(F)c(cc1F)C#N . Chemical Reactions Analysis

2,4,5-Trifluorobenzonitrile has been used in the preparation of a novel linker in solid phase synthesis, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid . A highly regioselective substitution reaction of 2,4,5-trifluorobenzonitrile has also been reported .Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzonitrile has a density of 1.373 g/mL at 25 °C and a refractive index of n20/D 1.4736 (lit.) . It is a liquid at room temperature .Scientific Research Applications

Solid Phase Synthesis

2,4,5-Trifluorobenzonitrile: is utilized in the preparation of novel linkers for solid phase synthesis. An example is the synthesis of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid , which is a crucial intermediate for producing various pharmaceutical compounds .

Spectroscopy Studies

The compound’s Raman and FTIR spectra have been studied extensively. These studies are vital for understanding the vibrational and electronic properties of the molecule, which are essential in fields like analytical chemistry and material science .

Regioselective Substitution Reactions

2,4,5-Trifluorobenzonitrile: has been reported to undergo highly regioselective substitution reactions. This property is significant for creating specific molecular architectures in organic synthesis .

Quantum Computing

This chemical has been used to create pairs of pseudopure states for 4- and 5-qubit NMR systems. Such applications are at the forefront of quantum computing research, where controlling qubit states is fundamental .

Fluorinated Building Blocks

As a fluorinated compound, 2,4,5-Trifluorobenzonitrile serves as a building block in the synthesis of more complex fluorinated molecules. These molecules have applications in medicinal chemistry due to their unique biological activities .

Safety and Handling Research

Research into the safety and handling of 2,4,5-Trifluorobenzonitrile has provided insights into its toxicological profile and appropriate safety measures. This information is crucial for laboratories and industries that handle such chemicals .

Safety And Hazards

2,4,5-Trifluorobenzonitrile is classified as a combustible liquid (Category 4, H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks (type N95 for the US), eyeshields, and gloves should be used when handling this chemical .

Future Directions

properties

IUPAC Name |

2,4,5-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKNOGQOOZFICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344002 | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorobenzonitrile | |

CAS RN |

98349-22-5 | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2,4,5-Trifluorobenzonitrile?

A1: 2,4,5-Trifluorobenzonitrile serves as a crucial precursor in synthesizing various compounds, particularly in developing novel linkers for solid-phase peptide synthesis []. These linkers play a vital role in facilitating the synthesis and purification of peptides, which are essential biomolecules with diverse applications in medicine and biotechnology.

Q2: How is 2,4,5-Trifluorobenzonitrile typically synthesized?

A2: Several methods have been reported for the synthesis of 2,4,5-Trifluorobenzonitrile. One common approach involves reacting 2,4-Dichloro-5-fluorobenzonitrile with an alkali metal fluoride in the presence of a phase transfer catalyst at elevated temperatures []. This method allows for the selective replacement of chlorine atoms with fluorine atoms, leading to the formation of 2,4,5-Trifluorobenzonitrile. Alternatively, a two-step process has been described starting from 2,4,5-trifluoroaniline []. First, the aniline is reacted with a nitrosating agent, and the resulting product is then treated with an alkali metal cyanide in the presence of a transition metal compound and an acid scavenger.

Q3: Are there any advantages to using 2,4,5-Trifluorobenzonitrile-based linkers in solid-phase synthesis?

A3: Research suggests that 2,4,5-Trifluorobenzonitrile-derived linkers can offer significant advantages in solid-phase peptide synthesis []. For instance, peptides synthesized using these linkers can be cleaved under milder acidic conditions compared to other commonly used linkers. This milder cleavage is particularly beneficial for synthesizing sensitive peptides prone to degradation under harsh acidic conditions.

Q4: Can 2,4,5-Trifluorobenzonitrile-based linkers be used for synthesizing glycopeptides?

A4: Yes, studies have shown the successful application of 2,4,5-Trifluorobenzonitrile-based linkers in synthesizing glycopeptides, which are peptides linked to carbohydrate moieties []. This achievement is significant because glycopeptides play crucial roles in various biological processes, and their efficient synthesis is essential for understanding their functions and developing new therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Fluorophenyl)-1-(2-furanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1208994.png)

![5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1209000.png)

![6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1209002.png)